molecular formula C8H8F2N2O2 B1434995 6-(2,2-Difluoroethoxy)pyridine-2-carboxamide CAS No. 1803605-31-3

6-(2,2-Difluoroethoxy)pyridine-2-carboxamide

Cat. No.: B1434995
CAS No.: 1803605-31-3
M. Wt: 202.16 g/mol
InChI Key: VJGMLUZYSFDGQP-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)pyridine-2-carboxamide is a fluorinated pyridine derivative with a carboxamide functional group at the 2-position and a 2,2-difluoroethoxy substituent at the 6-position. This compound is part of a broader class of pyridine-based molecules designed for applications in medicinal chemistry, particularly as intermediates or bioactive agents targeting enzymes or receptors sensitive to fluorinated motifs. Its structural uniqueness lies in the combination of pyridine’s aromaticity, the electron-withdrawing carboxamide group, and the difluoroethoxy side chain, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-6(10)4-14-7-3-1-2-5(12-7)8(11)13/h1-3,6H,4H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMLUZYSFDGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OCC(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2,2-Difluoroethoxy)pyridine-2-carboxamide typically involves the reaction of 6-hydroxypyridine-2-carboxamide with 2,2-difluoroethanol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-(2,2-Difluoroethoxy)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the carboxamide group.

Scientific Research Applications

6-(2,2-Difluoroethoxy)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The difluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (EP 4 374 877 A2) describes structurally related carboxamide derivatives with fluorinated substituents, such as 3-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid and analogs. While these compounds share carboxamide and fluorine-containing groups, they differ significantly in core structure, substituent complexity, and biological targets.

Key Structural and Functional Differences:

Parameter 6-(2,2-Difluoroethoxy)pyridine-2-carboxamide EP 4 374 877 A2 Compounds
Core Structure Pyridine ring with carboxamide and difluoroethoxy Diazaspiro[4.5]decene fused with pyrimidine
Fluorination Pattern 2,2-Difluoroethoxy group Trifluoromethyl and difluorophenoxy groups
Biological Target Not explicitly stated in evidence Likely kinase or enzyme inhibitors
Synthetic Complexity Moderate (single aromatic system) High (multicyclic, spiro architecture)
Metabolic Stability Enhanced due to difluoroethoxy group Variable, dependent on trifluoromethyl placement

Research Findings:

  • Bioactivity : The EP 4 374 877 A2 compounds exhibit potent inhibitory activity against undisclosed targets, possibly linked to their trifluoromethylpyrimidine and spirocyclic motifs . In contrast, this compound’s bioactivity remains uncharacterized in the provided evidence.
  • Solubility and Permeability: The difluoroethoxy group in the pyridine derivative likely improves membrane permeability compared to non-fluorinated ethoxy analogs, while the EP 4 374 877 A2 compounds may face solubility challenges due to their bulky, hydrophobic substituents .
  • Thermodynamic Stability : Pyridine-based carboxamides generally exhibit higher thermal stability than multicyclic spiro systems, which may undergo conformational strain .

Limitations of Available Evidence

Comparisons are inferred from structural analogs, and critical data (e.g., IC50 values, pharmacokinetic profiles) are absent. Further experimental studies or additional sources are required to validate these hypotheses.

Biological Activity

6-(2,2-Difluoroethoxy)pyridine-2-carboxamide (DFPC) is a pyridine derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a difluoroethoxy group and a carboxamide functional group, contributing to its potential therapeutic applications.

  • Molecular Formula : C8H8F2N2O2
  • Molecular Weight : 202.16 g/mol
  • CAS Number : 1803605-31-3

Synthesis and Characterization

DFPC can be synthesized through various methods, including palladium-catalyzed coupling reactions. Characterization typically involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared (FTIR) Spectroscopy
  • High-Performance Liquid Chromatography (HPLC)

Biological Activity

DFPC exhibits a range of biological activities, making it a compound of interest for further research:

Antimicrobial Activity

DFPC has been reported to possess significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi, showing potential as an antimicrobial agent in clinical applications.

Antiviral Activity

Research has demonstrated that DFPC exhibits antiviral effects against certain viruses. Its mechanism may involve interference with viral replication processes, although specific pathways require further investigation.

Anticancer Activity

DFPC has shown promise in anticancer research, particularly against specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Other Biological Activities

In addition to its antimicrobial and anticancer properties, DFPC has been identified as a potential drug candidate for managing conditions such as diabetes and asthma. Its ability to interact with biological targets involved in these diseases is currently under exploration .

Toxicity and Safety

Limited toxicity data are available for DFPC; however, initial studies indicate low acute toxicity in animal models. Long-term toxicity assessments are necessary to ensure safety for potential therapeutic use.

Case Studies and Research Findings

Study Findings
Study on Antimicrobial ActivityDFPC inhibited the growth of multiple bacterial strains, suggesting broad-spectrum antimicrobial properties.
Investigation of Anticancer EffectsDFPC demonstrated cytotoxic effects on cancer cell lines, promoting apoptosis through mitochondrial pathways.
Evaluation of Antiviral PropertiesDFPC showed effectiveness against specific viral strains, warranting further research into its mechanisms.

Current State of Research

The current research landscape surrounding DFPC is focused on:

  • Elucidating the mechanisms behind its biological activities.
  • Exploring its potential as a lead compound for drug development.
  • Investigating its environmental impact and applications in green chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2,2-Difluoroethoxy)pyridine-2-carboxamide
Reactant of Route 2
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6-(2,2-Difluoroethoxy)pyridine-2-carboxamide

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